ONO-5334

Description

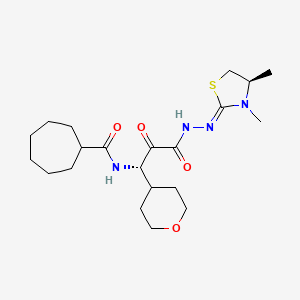

Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZCSXIUAFVRTE-CHGLIHOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868273-90-9, 620614-15-5 | |

| Record name | ONO-5334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONO-5334 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620614155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONO-5334 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TDN93L9FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ONO-5334: A Technical Guide to its Mechanism of Action in Bone Resorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-5334 is a potent, selective, and orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. This technical guide provides an in-depth overview of the mechanism of action of this compound in bone resorption. It consolidates data from preclinical and clinical studies, detailing the drug's effects on bone turnover markers, bone mineral density, and osteoclast function. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of bone biology and drug development, offering detailed experimental methodologies and a thorough analysis of this compound's therapeutic potential in metabolic bone diseases such as osteoporosis.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The underlying pathology involves an imbalance in bone remodeling, with bone resorption by osteoclasts exceeding bone formation by osteoblasts. Cathepsin K is the predominant cysteine protease in osteoclasts, playing a critical role in the degradation of the organic bone matrix.[1] Its inhibition presents a targeted therapeutic strategy to reduce bone resorption. This compound has emerged as a promising small molecule inhibitor of cathepsin K, demonstrating significant effects on bone metabolism in a variety of experimental models and clinical trials.

Core Mechanism of Action: Cathepsin K Inhibition

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. This inhibition is potent and selective, which is a key characteristic for minimizing off-target effects.

Enzymatic Inhibition

In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of human, rabbit, and rat cathepsin K.[2] The inhibitory activity extends to other related cysteine proteases, such as cathepsins S, L, and B, but with significantly lower potency, highlighting its selectivity for cathepsin K.[3][4]

Table 1: Inhibitory Activity (Ki) of this compound against Various Cathepsins

| Enzyme Target | Species | Ki (nM) |

| Cathepsin K | Human | 0.10[1][2][3][4] |

| Cathepsin K | Rabbit | 0.049[2] |

| Cathepsin K | Rat | 0.85[2] |

| Cathepsin S | Human | 0.83[1][2] |

| Cathepsin L | Human | 1.7[2] |

| Cathepsin B | Human | 32[1][2] |

Signaling Pathway of Bone Resorption and this compound's Point of Intervention

Osteoclasts degrade bone within a sealed-off acidic microenvironment called the resorption lacuna. Within this space, cathepsin K, secreted by the osteoclast, cleaves key components of the bone matrix, most notably type I collagen. This compound, by inhibiting cathepsin K, directly prevents this crucial step in collagen degradation, thereby reducing overall bone resorption without significantly affecting osteoclast viability.[3]

Preclinical Evidence

In Vitro Studies

This compound has been shown to potently suppress bone resorption mediated by human osteoclasts in a dose-dependent manner.[2] Notably, unlike bisphosphonates such as alendronate, this compound does not disrupt the actin ring or induce pyknotic nuclei in osteoclasts, indicating that it inhibits their resorptive function without affecting their viability.[3]

In Vivo Animal Models

Studies in ovariectomized (OVX) rats and monkeys, which are established models for postmenopausal osteoporosis, have demonstrated the efficacy of this compound in preventing bone loss and improving bone strength.

Table 2: Summary of Key Findings from Ovariectomized (OVX) Animal Studies

| Animal Model | This compound Dose | Duration | Key Findings |

| OVX Rats | 0.12, 0.6, 3, 15 mg/kg/day | 8 weeks | Dose-dependently restored total bone mineral content (BMC) and bone mineral density (BMD) in the proximal tibia. Suppressed urinary deoxypyridinoline and plasma CTX levels. More potent effect on cortical BMD and BMC compared to alendronate. |

| OVX Cynomolgus Monkeys | 3, 10, 30 mg/kg/day | 8 months | Dose-dependently suppressed the increase in urinary CTX and serum osteocalcin. Reversed the effect of OVX on vertebral BMD and improved bone mechanical strength. Increased total and cortical BMD in the femoral neck.[3] |

| OVX Cynomolgus Monkeys | 1.2, 6, 30 mg/kg/day | 16 months | Decreased bone resorption markers to levels below that of sham-operated monkeys while maintaining bone formation markers. Increased BMD to a level greater than the sham group at all examined sites. Increased cortical BMD, cortical area, and cortical thickness.[5] |

Clinical Evidence

Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy postmenopausal women and women with osteoporosis.

Pharmacodynamics: Effects on Bone Turnover Markers

Oral administration of this compound leads to a rapid and dose-dependent suppression of bone resorption markers, including serum C-terminal telopeptide of type I collagen (sCTX) and urinary N-terminal telopeptide of type I collagen (uNTX). In contrast, the effects on bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and osteocalcin (OC), were minimal, suggesting that this compound uncouples bone resorption from formation.[6]

Table 3: Effect of this compound on Bone Turnover Markers in Postmenopausal Women (15-Day Multiple Dosing)

| This compound Dose (once daily) | Mean Reduction in Urinary CTX (%) |

| 100 mg | 44.9 |

| 300 mg | 84.5 |

| 600 mg | 92.5 |

Efficacy: Effects on Bone Mineral Density (OCEAN Study)

The OCEAN (this compound Cathepsin K Inhibitor European) study, a 12-month, randomized, double-blind, placebo- and active-controlled (alendronate) Phase II trial, demonstrated that this compound significantly increased bone mineral density (BMD) in postmenopausal women with osteoporosis.[5]

Table 4: Percentage Change in Bone Mineral Density (BMD) after 12 Months (OCEAN Study)

| Treatment Group | Lumbar Spine BMD (%) | Total Hip BMD (%) | Femoral Neck BMD (%) |

| Placebo | - | - | - |

| This compound 50 mg twice daily | Significant Increase | Significant Increase | Significant Increase |

| This compound 100 mg once daily | Significant Increase | No Significant Increase | Significant Increase |

| This compound 300 mg once daily | Significant Increase | Significant Increase | Significant Increase |

| Alendronate 70 mg once weekly | Significant Increase | Significant Increase | Significant Increase |

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.

In Vitro Human Osteoclast Resorption Assay

-

Cell Culture: Human osteoclasts are typically generated from peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells. These precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.[7]

-

Resorption Substrate: Osteoclasts are seeded onto bone slices (e.g., bovine cortical bone) or dentine slices and allowed to form resorption pits.

-

Treatment: Differentiated osteoclasts are treated with varying concentrations of this compound.

-

Quantification of Resorption: The extent of bone resorption is quantified by measuring the area of the resorption pits using light microscopy or scanning electron microscopy. Alternatively, the release of collagen fragments (e.g., CTX-I) into the culture medium can be measured by ELISA.

Ovariectomized (OVX) Animal Models

-

Animal Model: Female cynomolgus monkeys or Sprague-Dawley rats undergo bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis. Sham-operated animals serve as controls.

-

Treatment: this compound is administered orally at various doses for a specified duration (e.g., 8 to 16 months). A vehicle control group and a positive control group (e.g., alendronate) are typically included.

-

Bone Turnover Markers: Serum and urine samples are collected periodically to measure bone resorption markers (e.g., CTX, NTX, deoxypyridinoline) and bone formation markers (e.g., osteocalcin, BSAP) using specific immunoassays.

-

Bone Mineral Density (BMD): BMD of the lumbar spine, femur, and other relevant sites is measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).

-

Bone Histomorphometry: Following sacrifice, bone samples are collected, embedded in plastic, and sectioned. Undecalcified sections are stained (e.g., Villanueva bone stain) to enable quantitative analysis of bone structure and cellular activity, including parameters such as osteoclast surface, osteoblast surface, and bone formation rate.

Clinical Trials (OCEAN Study)

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.

-

Participants: Postmenopausal women with osteoporosis.

-

Interventions: Participants are randomized to receive placebo, this compound at various oral doses (e.g., 50 mg twice daily, 100 mg once daily, 300 mg once daily), or an active comparator (e.g., alendronate 70 mg once weekly) for a predefined period (e.g., 12 months).

-

Assessments:

-

BMD: Measured at baseline and at specified follow-up intervals at the lumbar spine, total hip, and femoral neck using DXA.

-

Bone Turnover Markers: Serum and urine samples are collected to measure sCTX, uNTX, BSAP, and osteocalcin.

-

Safety: Adverse events are monitored throughout the study.

-

Conclusion

This compound is a potent and selective inhibitor of cathepsin K that effectively reduces bone resorption by directly targeting the enzymatic degradation of the bone matrix by osteoclasts. Preclinical and clinical studies have consistently demonstrated its ability to suppress bone resorption markers and increase bone mineral density, with a favorable safety profile. The uncoupling of bone resorption from formation, a distinct feature compared to bisphosphonates, suggests a novel therapeutic approach for the management of osteoporosis and other metabolic bone diseases. Further long-term clinical studies are warranted to fully establish the anti-fracture efficacy and long-term safety of this compound.

References

- 1. Villanueva Osteochrome Bone Stain - Creative Bioarray [histobiolab.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. assaygenie.com [assaygenie.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idsplc.com [idsplc.com]

- 7. A novel method to efficiently differentiate human osteoclasts from blood-derived monocytes - PMC [pmc.ncbi.nlm.nih.gov]

ONO-5334: A Selective Cathepsin K Inhibitor for the Treatment of Osteoporosis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-5334 is an orally active, potent, and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By targeting cathepsin K, this compound effectively reduces bone resorption while demonstrating a lesser effect on bone formation, a characteristic that distinguishes it from some other antiresorptive therapies.[1][3] This uncoupling of bone resorption and formation has been a key driver in its development as a potential treatment for osteoporosis.[3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Cathepsin K is the primary protease responsible for the degradation of the organic bone matrix, which is approximately 90% type I collagen.[1] In the acidic microenvironment of the resorption lacuna created by osteoclasts, cathepsin K cleaves type I collagen at multiple sites within its triple helical structure.[4] this compound is a non-lysosomotropic, reversible, and potent inhibitor of cathepsin K.[5] Its inhibitory action prevents the breakdown of collagen, thereby reducing bone resorption.[2]

Signaling Pathway of Cathepsin K in Osteoclasts

The expression and activity of cathepsin K in osteoclasts are tightly regulated. The differentiation and activation of osteoclasts are primarily driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors. This interaction triggers a downstream signaling cascade that ultimately leads to the transcription of cathepsin K. Once synthesized, pro-cathepsin K is processed into its active form within the acidic environment of the resorption lacuna. This compound acts directly on this mature, active form of cathepsin K.

Quantitative Data

In Vitro Enzyme Inhibition

This compound demonstrates high potency and selectivity for cathepsin K over other related cysteine proteases.

| Enzyme | Ki (nM)[2][6][7] | Selectivity vs. Cathepsin K |

| Cathepsin K | 0.1 | - |

| Cathepsin S | 0.83 | 8.3-fold |

| Cathepsin L | 17 | 170-fold |

| Cathepsin B | 32 | 320-fold |

Preclinical Efficacy in Ovariectomized Cynomolgus Monkeys

Studies in ovariectomized (OVX) cynomolgus monkeys, a well-established model for postmenopausal osteoporosis, have demonstrated the in vivo efficacy of this compound.

| Treatment Group | Change in Urinary CTX[3] | Change in Serum Osteocalcin[3] | Change in Lumbar Spine BMD[3] | Change in Femoral Neck Cortical BMD[3] |

| OVX + Vehicle | Increased | Increased | Decreased | Decreased |

| OVX + this compound (3 mg/kg) | Suppressed | Suppressed | Increased | Increased |

| OVX + this compound (10 mg/kg) | Dose-dependently suppressed | Dose-dependently suppressed | Dose-dependently increased | Dose-dependently increased |

| OVX + this compound (30 mg/kg) | Maintained near zero levels | Maintained around sham levels | Dose-dependently increased | Significantly increased |

| OVX + Alendronate (0.5 mg/kg) | Suppressed to sham levels | Suppressed to sham levels | Increased | Increased |

Clinical Efficacy in Postmenopausal Women (OCEAN Study)

The OCEAN (OsteoporosisOCEAN) study was a 12- and 24-month, randomized, double-blind, placebo- and active-controlled (alendronate) Phase II trial in postmenopausal women with osteoporosis.[3][8][9]

Effect on Bone Turnover Markers (12 months) [3]

| Treatment Group | Change in Urinary NTX/Cr | Change in Serum CTX-I | Change in Bone-Specific Alkaline Phosphatase (B-ALP) | Change in Procollagen Type I N-Terminal Propeptide (PINP) |

| Placebo | - | - | - | - |

| This compound (50 mg BID) | Similar suppression to Alendronate | Similar suppression to Alendronate | Little to no suppression | Little to no suppression |

| This compound (100 mg QD) | Similar suppression to Alendronate | Similar suppression to Alendronate | Little to no suppression | Little to no suppression |

| This compound (300 mg QD) | Significant suppression | Significant suppression | Little to no suppression | Little to no suppression |

| Alendronate (70 mg QW) | Significant suppression | Significant suppression | Suppression | Suppression |

Effect on Bone Mineral Density (24 months) [9][10]

| Treatment Group | % Change in Lumbar Spine BMD (p < 0.001 vs. placebo) | % Change in Total Hip BMD (p < 0.001 vs. placebo) | % Change in Femoral Neck BMD (p < 0.001 vs. placebo) |

| Placebo | - | - | - |

| This compound (50 mg BID) | Increased | Increased | Increased |

| This compound (100 mg QD) | Increased | Increased | Increased |

| This compound (300 mg QD) | Increased | Increased | Increased |

| Alendronate (70 mg QW) | Increased | Increased | Increased |

Experimental Protocols

In Vitro Cathepsin K Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against purified human cathepsin K and other cathepsins.

-

General Methodology: While specific proprietary details of the assay conditions are not publicly available, a typical fluorometric enzyme inhibition assay would involve the following steps:

-

Enzyme Activation: Recombinant human cathepsins are activated under appropriate buffer conditions.

-

Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the activated enzyme for a defined period to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic peptide substrate specific for each cathepsin is added to the enzyme-inhibitor mixture.

-

Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Preclinical Ovariectomized Cynomolgus Monkey Model

-

Objective: To evaluate the long-term efficacy and safety of this compound on bone metabolism, bone mineral density, and bone strength in a primate model of postmenopausal osteoporosis.[3]

-

Animal Model: Adult female cynomolgus monkeys. Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss.[3]

-

Study Design:

-

Acclimatization and Baseline Measurements: Animals are acclimatized to the housing conditions. Baseline measurements of bone mineral density (BMD) and bone turnover markers are collected.

-

Ovariectomy: Bilateral ovariectomy is performed on the treatment groups. A sham surgery is performed on the control group.

-

Treatment Administration: Following a post-surgery recovery and bone loss period, animals are randomized to receive daily oral doses of this compound (e.g., 3, 10, 30 mg/kg), an active comparator (e.g., alendronate), or vehicle for an extended period (e.g., 8 or 16 months).[3][11]

-

Monitoring:

-

Bone Turnover Markers: Serum and urine samples are collected periodically to measure markers of bone resorption (e.g., urinary C-terminal cross-linking telopeptide of type I collagen, uCTX) and bone formation (e.g., serum osteocalcin).[3]

-

Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at regular intervals using dual-energy X-ray absorptiometry (DXA) and peripheral quantitative computed tomography (pQCT).[3][11]

-

-

Terminal Assessments:

-

Bone Strength: At the end of the study, bone mechanical strength is assessed ex vivo using methods like three-point bending tests on the femur.[3]

-

Histomorphometry: Bone biopsies (e.g., from the iliac crest or femur) are collected for histomorphometric analysis to evaluate bone microarchitecture and cellular activity.[11]

-

-

Clinical Evaluation: The OCEAN Study

-

Objective: To investigate the efficacy and safety of different doses of this compound compared with placebo and alendronate in postmenopausal women with osteoporosis.[8]

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[8]

-

Participants: Postmenopausal women aged 55 to 75 years with osteoporosis.[8]

-

Treatment Arms: [8]

-

Placebo

-

This compound 50 mg twice daily

-

This compound 100 mg once daily

-

This compound 300 mg once daily

-

Alendronate 70 mg once weekly

-

-

Duration: 24 months.[9]

-

Primary and Secondary Endpoints:

-

Methodology for Endpoint Assessment:

-

BMD: Measured by DXA at baseline and subsequent time points.[8]

-

Bone Turnover Markers: Blood and urine samples were collected at specified intervals for analysis. While the specific commercial assay kits used are not detailed in the primary publications, standard immunoassays (e.g., ELISA) are typically employed for these markers.

-

Safety and Tolerability

Across multiple clinical trials, this compound has been generally well-tolerated.[3][9] The OCEAN study reported no clinically relevant safety concerns over the 24-month treatment period.[9][10]

Conclusion

This compound is a potent and selective cathepsin K inhibitor that has demonstrated significant efficacy in reducing bone resorption and increasing bone mineral density in both preclinical models and clinical trials involving postmenopausal women with osteoporosis. Its mechanism of action, which involves a more targeted inhibition of bone resorption with a lesser impact on bone formation, represents a promising therapeutic approach for managing osteoporosis. Further long-term studies would be beneficial to fully elucidate its fracture prevention efficacy and long-term safety profile.

References

- 1. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of serum bone turnover markers in female cynomolgus monkeys of different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. biovendor.com [biovendor.com]

- 7. ibl-international.com [ibl-international.com]

- 8. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - Guo - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 9. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. Treatment with human parathyroid hormone (1-34) for 18 months increases cancellous bone volume and improves trabecular architecture in ovariectomized cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ONO-5334: A Cathepsin K Inhibitor for Osteoporosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ONO-5334 is a potent, selective, and orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix. Preclinical research has demonstrated that this compound effectively suppresses bone resorption without significantly impacting bone formation, a characteristic that distinguishes it from other antiresorptive agents like bisphosphonates. This uncoupling of bone resorption and formation leads to a net increase in bone mass and strength. In established animal models of postmenopausal osteoporosis, this compound has been shown to increase bone mineral density (BMD), improve bone microarchitecture, and enhance bone strength, particularly in cortical bone. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings in structured tables, outlining experimental methodologies, and visualizing the associated biological pathways and workflows.

Mechanism of Action: Targeting Cathepsin K

Osteoporosis is a skeletal disorder characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leading to reduced bone mass and an increased risk of fracture.[1] Cathepsin K is the principal cysteine protease involved in the degradation of type I collagen, the main organic component of the bone matrix.[2] It is secreted by osteoclasts into the acidic microenvironment of the resorption lacuna, where it efficiently cleaves collagen fibers.[3]

This compound is a non-peptidic, reversible, and highly selective inhibitor of cathepsin K.[2][4] By binding to the active site of cathepsin K, this compound prevents the breakdown of the bone matrix, thereby reducing bone resorption.[2] A key feature of this compound's mechanism is its limited effect on bone formation.[1][4] Unlike bisphosphonates, which can suppress both resorption and formation, this compound's targeted inhibition of cathepsin K allows osteoblastic activity to continue, leading to a net gain in bone mass.[4]

Figure 1: this compound Mechanism of Action.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

In Vitro Enzyme Inhibition and Osteoclast Activity

This compound demonstrates potent and selective inhibition of cathepsin K and effectively reduces osteoclast-mediated bone resorption in vitro.

| Parameter | Species | Value | Reference |

| Cathepsin K (Ki) | Human | 0.1 nM | [2][4] |

| Rabbit | 0.049 nM | ||

| Rat | 0.85 nM | ||

| Cathepsin S (Ki) | Human | 0.83 nM | [2] |

| Cathepsin L (Ki) | Human | 1.7 nM | [2] |

| Cathepsin B (Ki) | Human | 32 nM | [2] |

| Inhibition of Human Osteoclast Bone Resorption | Human | >100-fold more potent than alendronate | [4] |

Table 1: In Vitro Inhibitory Activity of this compound.

Effects on Bone Turnover Markers in Ovariectomized (OVX) Animals

This compound has been shown to dose-dependently suppress bone resorption markers in ovariectomized rats and monkeys, which are established models for postmenopausal osteoporosis. Notably, bone formation markers were largely unaffected.

| Animal Model | Treatment Group (oral) | Duration | Bone Resorption Marker (Suppression) | Bone Formation Marker (Change) | Reference |

| OVX Rats | This compound (0.12, 0.6, 3, 15 mg/kg/day) | 8 weeks | Dose-dependent suppression of urinary deoxypyridinoline and plasma CTX | Not specified | |

| Normal Monkeys | This compound (3, 30 mg/kg/day) | 7 days | Decreased serum and urine CTX | No effect on serum osteocalcin and bone-specific alkaline phosphatase | [4] |

| OVX Cynomolgus Monkeys | This compound (3, 10, 30 mg/kg/day) | 8 months | Dose-dependent suppression of urinary CTX | Serum osteocalcin maintained around sham levels | |

| OVX Cynomolgus Monkeys | This compound (1.2, 6, 30 mg/kg/day) | 16 months | Decreased to ~half of sham levels (6 & 30 mg/kg) | Maintained above sham levels | [5] |

Table 2: Effect of this compound on Bone Turnover Markers in Ovariectomized Animals.

Effects on Bone Mineral Density (BMD) in OVX Animals

Treatment with this compound resulted in significant improvements in both trabecular and cortical BMD in OVX animal models.

| Animal Model | Treatment Group (oral) | Duration | Anatomic Site | BMD Change | Reference |

| OVX Rats | This compound (15 mg/kg/day) | 8 weeks | Proximal Tibia (Cortical) | Increased, more potent than alendronate | |

| Proximal Tibia (Trabecular) | Partially restored | ||||

| OVX Cynomolgus Monkeys | This compound (3, 10, 30 mg/kg/day) | 8 months | Vertebrae (Total) | Dose-dependently reversed OVX-induced loss | |

| Femoral Neck (Cortical) | Increased | ||||

| OVX Cynomolgus Monkeys | This compound (6, 30 mg/kg/day) | 16 months | Lumbar Vertebra, Femoral Neck, Proximal Tibia, Distal Radius (Total) | Increased to a level greater than sham | [5] |

| Proximal Tibia (Cortical) | Increased to a level greater than sham | [5] |

Table 3: Effect of this compound on Bone Mineral Density in Ovariectomized Animals.

Effects on Bone Strength in OVX Animals

Consistent with the increases in BMD, this compound demonstrated a significant improvement in bone strength parameters in preclinical models.

| Animal Model | Treatment Group (oral) | Duration | Bone Strength Parameter | Outcome | Reference |

| OVX Rats | This compound (15 mg/kg/day) | 8 weeks | Proximal Tibia (Overall Strength) | More prominent effect than alendronate | |

| OVX Cynomolgus Monkeys | This compound (3, 10, 30 mg/kg/day) | 8 months | Vertebrae (Mechanical Strength) | Improved | |

| Femoral Neck (Mechanical Strength) | Improved | ||||

| OVX Cynomolgus Monkeys | This compound (6, 30 mg/kg/day) | 16 months | Lumbar Vertebra (Maximum Load) | Higher than alendronate at comparable BMD | |

| Distal and Midshaft Radius (Maximum Load) | Increased |

Table 4: Effect of this compound on Bone Strength in Ovariectomized Animals.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound. Specific details may vary between individual studies.

In Vitro Cathepsin K Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against purified cathepsin K.

-

General Protocol:

-

Recombinant human cathepsin K is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., MES buffer, pH 5.5, containing DTT and EDTA).

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Inhibitory constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Osteoclast Resorption Pit Assay

-

Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.

-

General Protocol:

-

Osteoclast precursors (e.g., from human peripheral blood mononuclear cells or rodent bone marrow) are cultured on bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[6][7]

-

Mature osteoclasts are then treated with varying concentrations of this compound.

-

After an incubation period (typically several days), the cells are removed from the slices.[7]

-

The resorption pits are visualized by staining with toluidine blue or using scanning electron microscopy.[6]

-

The total area of resorption is quantified using image analysis software.[6]

-

Figure 2: Osteoclast Resorption Pit Assay Workflow.

Ovariectomized (OVX) Animal Models

-

Objective: To evaluate the efficacy of this compound in a well-established in vivo model of postmenopausal osteoporosis.

-

General Protocol:

-

Animals: Adult female Sprague-Dawley or Wistar rats (typically 6 months of age) or cynomolgus monkeys are used.[8][9]

-

Surgery: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without removal of ovaries) is performed on the control group.[9][10]

-

Post-operative Recovery: Animals are allowed to recover for a period to allow for the development of osteopenia (typically 2 weeks to 2 months).[9]

-

Treatment: this compound is administered orally (e.g., via gavage) at various dose levels. A vehicle control group and a positive control group (e.g., alendronate) are typically included.

-

Endpoint Analysis: At the end of the treatment period, various endpoints are assessed, including bone turnover markers, bone mineral density, and bone strength.

-

Bone Mineral Density (BMD) Measurement

-

Objective: To quantify changes in bone mass in response to this compound treatment.

-

Method: Peripheral quantitative computed tomography (pQCT) is commonly used to assess volumetric BMD in specific bone compartments (trabecular and cortical bone) of the tibia and femur.[11][12]

-

General Protocol:

-

The animal is anesthetized, and the limb of interest is placed in the pQCT scanner.

-

A scout view is taken to identify the anatomical region of interest (e.g., proximal tibia metaphysis).[13]

-

Transverse scans are performed at defined locations along the bone.

-

Software analysis is used to calculate volumetric BMD for total, trabecular, and cortical bone.[13]

-

Biomechanical Strength Testing

-

Objective: To determine the effect of this compound on the mechanical properties of bone.

-

Method: A three-point bending test is a common method to assess the strength of long bones like the femur.[14][15]

-

General Protocol:

-

The femur is excised and cleaned of soft tissue.

-

The bone is placed on two supports with a defined span.[16]

-

A load is applied to the midpoint of the bone at a constant speed until fracture occurs.[14][16]

-

A load-displacement curve is generated, from which parameters such as maximum load (strength), stiffness, and energy to failure can be calculated.[15]

-

Figure 3: In Vivo Preclinical Evaluation Workflow.

Biochemical Marker Analysis

-

Objective: To measure the levels of bone resorption and formation markers in serum and urine.

-

Methods: Enzyme-linked immunosorbent assays (ELISAs) are typically used.

-

General Protocol:

-

Blood and urine samples are collected from the animals at specified time points.

-

Serum or plasma is separated from the blood.

-

Commercially available ELISA kits are used to quantify the concentrations of specific markers, such as C-terminal telopeptide of type I collagen (CTX) for bone resorption and N-terminal propeptide of type I procollagen (P1NP) for bone formation.[17][18]

-

The assay is performed according to the manufacturer's instructions, and the results are read using a microplate reader.

-

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for osteoporosis. Its selective inhibition of cathepsin K leads to a potent antiresorptive effect while preserving bone formation, a mechanism that offers potential advantages over existing therapies. In vivo studies in rodent and non-human primate models of postmenopausal osteoporosis have consistently demonstrated that this compound increases bone mineral density and enhances bone strength. These promising preclinical findings have paved the way for clinical investigation, although the development of this compound for osteoporosis was discontinued for reasons unrelated to its preclinical efficacy. Nevertheless, the comprehensive preclinical research on this compound provides a valuable case study in the development of targeted therapies for bone diseases.

References

- 1. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 9. Rat Model for Osteoporosis - Enamine [enamine.net]

- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing bone quantity by pQCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Improving results in rat fracture models: enhancing the efficacy of biomechanical testing by a modification of the experimental setup - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monkey CTX-1 ELISA Kit (Colorimetric) (NBP2-69075): Novus Biologicals [novusbio.com]

ONO-5334: A Technical Deep Dive into its Effects on Osteoclast Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-5334 is a potent and selective, orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on osteoclast function and bone metabolism, and the experimental methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for bone disorders such as osteoporosis.

Mechanism of Action: Targeting the Engine of Bone Resorption

Osteoporosis is a systemic skeletal disease characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[4] Cathepsin K is the primary enzyme responsible for the degradation of the organic bone matrix.[2][3] Secreted by osteoclasts into the sealed resorption lacuna, cathepsin K cleaves the triple helix of type I collagen, the main organic component of bone.[2][5]

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of cathepsin K.[1] This inhibition prevents the breakdown of the collagenous matrix, thereby reducing bone resorption without directly affecting osteoclast viability.[1] Unlike bisphosphonates such as alendronate, which can induce osteoclast apoptosis and disrupt the actin ring, this compound does not impact osteoclast survival.[1] This targeted mechanism of action suggests a potential for uncoupling bone resorption from bone formation, a desirable characteristic for an osteoporosis therapeutic.[2][4]

References

- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]

Investigating the Off-Target Effects of ONO-5334 on Cysteine Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-5334 is a potent, orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for bone resorption.[1][2] Developed as a potential therapeutic agent for metabolic bone diseases such as osteoporosis, its selectivity profile is a critical aspect of its preclinical and clinical evaluation.[1][3][4] This technical guide provides an in-depth examination of the off-target effects of this compound on other cysteine proteases, presenting quantitative data, detailed experimental protocols for assessing inhibitor specificity, and visual workflows to guide researchers in this area of investigation.

This compound: Primary Target and Mechanism of Action

Cathepsin K is the primary therapeutic target of this compound.[1] In the acidic microenvironment of the resorption lacunae under the osteoclast ruffled border, cathepsin K degrades the organic bone matrix, primarily type I collagen.[4][5] By inhibiting cathepsin K, this compound effectively reduces bone resorption.[1][6] This targeted action has been shown to increase bone mineral density (BMD) in clinical trials.[3][7][8] Unlike bisphosphonates, this compound does not appear to affect osteoclast viability.[1]

Caption: Mechanism of Action of this compound in Bone Resorption.

Quantitative Analysis of Off-Target Effects

While this compound is a potent inhibitor of its primary target, cathepsin K, in vitro studies have demonstrated some level of inhibitory activity against other cysteine proteases, namely cathepsins S, L, and B.[1] However, the potency of this inhibition is significantly lower, indicating a degree of selectivity for cathepsin K.[1]

| Target Protease | Ki Value (nM) | Fold Selectivity vs. Cathepsin K |

| Cathepsin K | 0.1 | 1x |

| Cathepsin S | - | 8x lower affinity |

| Cathepsin L | - | (Fold range covers S, L, B) |

| Cathepsin B | - | 320x lower affinity |

| Data sourced from in vitro experiments.[1] |

This quantitative data highlights that while this compound does interact with other cysteine proteases, its inhibitory activity is substantially weaker compared to its effect on cathepsin K.[1]

Experimental Protocols for Investigating Off-Target Effects

To determine the selectivity profile of a protease inhibitor like this compound, a series of standardized in vitro and cell-based assays are employed.

In Vitro Enzymatic Activity Assay for Inhibitor Potency (Ki Determination)

This protocol outlines a general method for determining the inhibitory constant (Ki) of a compound against a purified cysteine protease.

Principle: The assay measures the rate of cleavage of a synthetic fluorogenic peptide substrate by the target protease in the presence of varying concentrations of the inhibitor. The reduction in the rate of substrate cleavage is proportional to the inhibitor's potency.

Materials:

-

Purified, active human cysteine proteases (e.g., Cathepsin K, S, L, B)

-

Fluorogenic peptide substrate (e.g., Z-Arg-Arg-7-amino-4-trifluoromethylcoumarin)[9]

-

Assay Buffer: Typically a buffer at the optimal pH for the enzyme (e.g., sodium acetate buffer with DTT and EDTA for cathepsins).

-

This compound or other test compounds, serially diluted.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Dilute the stock solution of the target cysteine protease in cold assay buffer to a working concentration.

-

Inhibitor Preparation: Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

-

Reaction Setup: To each well of the microplate, add the assay buffer, the diluted inhibitor solution, and the diluted enzyme solution. Include controls with no inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Cellular Assay: Osteoclast-Mediated Bone Resorption

This assay assesses the functional impact of the inhibitor on the primary target's cellular activity.

Principle: Osteoclasts are cultured on a bone-mimicking substrate (e.g., dentine slices or calcium phosphate-coated plates). The ability of the inhibitor to prevent the osteoclasts from resorbing this substrate is quantified.

Materials:

-

Primary human or animal osteoclasts.

-

Culture medium (e.g., α-MEM with FBS).

-

Dentine slices or bone-mimicking multi-well plates.

-

This compound or other test compounds.

-

Staining reagents for visualizing resorption pits (e.g., toluidine blue) or assays to measure released matrix components.

Procedure:

-

Cell Seeding: Seed mature osteoclasts onto the dentine slices or coated plates and allow them to attach.

-

Inhibitor Treatment: Add fresh culture medium containing various concentrations of this compound. Include a vehicle control.

-

Culture: Culture the cells for a period sufficient to allow for measurable bone resorption (e.g., 48-72 hours).

-

Assessment of Resorption:

-

Remove the osteoclasts from the substrate.

-

Stain the slices/plates to visualize the resorption pits.

-

Quantify the total area of resorption per slice/well using microscopy and image analysis software.

-

-

Data Analysis: Plot the percentage of resorption inhibition against the inhibitor concentration to determine the IC50 in a cellular context.

Caption: Experimental Workflow for Investigating Off-Target Effects.

Clinical Development and Significance of Selectivity

This compound has undergone Phase I and II clinical trials for postmenopausal osteoporosis.[3][7][10][11][12] The development of this compound for osteoporosis was discontinued, but it has been investigated for other potential applications, such as for COVID-19, due to its inhibitory effect on other cathepsins like cathepsin L.[13]

The selectivity of a drug is paramount to its safety profile. Off-target inhibition can lead to unintended physiological effects. For instance, the development of another cathepsin K inhibitor, balicatib, was halted due to off-target effects leading to morphea-like skin changes, potentially linked to the inhibition of other cathepsins.[14] The favorable selectivity profile of this compound, with significantly lower potency against cathepsins S, L, and B, is a crucial characteristic that minimizes the risk of such adverse events.[1]

Conclusion

This compound is a highly potent inhibitor of cathepsin K, demonstrating a clear mechanism of action in reducing bone resorption. While it exhibits measurable inhibitory activity against other cysteine proteases, the significantly lower potency underscores its specificity for the primary target. A thorough investigation of off-target effects, utilizing the quantitative and functional assays detailed in this guide, is a cornerstone of modern drug development. This rigorous approach ensures a comprehensive understanding of a compound's biological activity and is essential for predicting its safety and efficacy in clinical settings.

References

- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Assay for cysteine protease activity [bio-protocol.org]

- 10. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic and pharmacodynamic modeling of different formulations of this compound, cathepsin K inhibitor, in Caucasian and Japanese postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modeling and simulation of bone mineral density response from a phase 2 study of this compound, a new cathepsin K inhibitor, to support dose selection in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ono-pharma.com [ono-pharma.com]

- 14. mdpi.com [mdpi.com]

ONO-5334: A Technical Guide to its Potential in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-5334, a potent and selective inhibitor of cathepsin K, presents a compelling therapeutic strategy for mitigating joint destruction in rheumatoid arthritis (RA). Unlike conventional disease-modifying antirheumatic drugs (DMARDs) that primarily target inflammation, this compound directly addresses the pathological bone and cartilage degradation characteristic of RA. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways related to this compound's application in RA research. The information is intended to equip researchers and drug development professionals with the foundational knowledge to explore and advance the therapeutic potential of this novel compound.

Mechanism of Action: Targeting the Engine of Joint Destruction

This compound is a synthetic, low molecular weight inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of bone.[2][3] In the context of rheumatoid arthritis, cathepsin K is also expressed by synovial fibroblasts and macrophages within the inflamed joint, contributing to the breakdown of both bone and cartilage.[1][2] this compound's mechanism of action centers on the specific inhibition of this enzymatic activity, thereby directly preventing the resorption of bone and the degradation of cartilage matrix.[1][2]

Signaling Pathway of Cathepsin K in Rheumatoid Arthritis

The following diagram illustrates the central role of cathepsin K in the pathological cascade of joint destruction in rheumatoid arthritis and the point of intervention for this compound.

References

- 1. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum cathepsin K levels of patients with longstanding rheumatoid arthritis: correlation with radiological destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-5334: A Technical Guide on its Antiviral Properties Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the antiviral properties of ONO-5334 against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This compound, a potent and orally active inhibitor of cathepsin K, was initially developed for the treatment of osteoporosis.[1][2] Early in the COVID-19 pandemic, it was identified as a potential repurposing candidate due to its inhibitory effects on host cell proteases that are crucial for SARS-CoV-2 entry. This document consolidates the available preclinical data on this compound, including its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting Host-Dependent Viral Entry

This compound is a cysteine protease inhibitor with high affinity for cathepsin K.[2] Its antiviral activity against SARS-CoV-2 is not directed at the virus itself but rather at host cell machinery hijacked by the virus for its life cycle. Specifically, this compound inhibits cathepsins, which are endosomal proteases.

SARS-CoV-2 can enter host cells through two primary pathways:

-

Direct fusion at the plasma membrane: This pathway is mediated by the cell surface protease TMPRSS2, which cleaves the viral spike (S) protein, enabling fusion of the viral and cellular membranes.

-

Endosomal entry: Following binding to the ACE2 receptor, the virus is internalized into endosomes. Within the acidic environment of the endosome, host cathepsins, particularly cathepsin L, cleave the S protein to activate its fusogenic activity, allowing the viral genome to be released into the cytoplasm.[3]

This compound's therapeutic potential against SARS-CoV-2 stems from its ability to block the endosomal entry pathway by inhibiting the activity of cathepsins.[4] This mechanism is particularly relevant in cell types that have low or no expression of TMPRSS2, where the virus is more reliant on the endosomal route for entry.

Signaling Pathway of SARS-CoV-2 Endosomal Entry and Inhibition by this compound

Caption: SARS-CoV-2 endosomal entry pathway and its inhibition by this compound.

Quantitative Antiviral Data

The antiviral activity of this compound against SARS-CoV-2 has been evaluated in different cell-based assays. The key quantitative data are summarized in the table below.

| Compound | Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | CC50 (µM) | Notes | Reference |

| This compound | Vero E6 | Viral Replication | Inhibition of viral replication | 0.41 | >10 | African green monkey kidney epithelial cells | Riva et al., Nature 2020[4] |

| This compound | Human iPSC-derived pneumocyte-like cells | Viral Replication | Reduction in number of infected cells | - | - | Reduced infected cells by 72% | Riva et al., Nature 2020[4] |

It is important to note that while this compound showed promising activity in these in vitro models, its efficacy is significantly reduced in cell lines with high expression of the TMPRSS2 protease.[1] This is because the virus can bypass the cathepsin-dependent endosomal pathway and enter the cell directly at the plasma membrane. This context is crucial for considering the potential clinical application of this compound for COVID-19.

Experimental Protocols

Antiviral Assay in Vero E6 Cells (Based on Riva et al., 2020)

This protocol describes a high-throughput screening assay to determine the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 in Vero E6 cells.

1. Cell Culture and Seeding:

-

Cell Line: Vero E6 (African green monkey kidney epithelial cells).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Seeding: Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated overnight at 37°C with 5% CO2.

2. Compound Preparation and Addition:

-

Compound Stock: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial Dilution: The stock solution is serially diluted in culture medium to achieve the desired final concentrations for the dose-response curve.

-

Compound Addition: The diluted compound is added to the cells in the 384-well plates.

3. Virus Infection:

-

Virus Strain: SARS-CoV-2 isolate.

-

Infection: Cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.

4. Quantification of Viral Replication:

-

Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. The cells are then stained with an antibody against the SARS-CoV-2 nucleocapsid (N) protein and a nuclear counterstain (e.g., DAPI).

-

Imaging: The plates are imaged using a high-content imaging system.

-

Data Analysis: The number of infected cells (N protein positive) is quantified, and the percentage of inhibition is calculated relative to vehicle-treated (DMSO) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Antiviral Assay in Human iPSC-derived Pneumocyte-like Cells (Based on Riva et al., 2020)

This protocol evaluates the antiviral activity of compounds in a more physiologically relevant primary human cell model.

1. Cell Differentiation and Culture:

-

Cell Source: Human induced pluripotent stem cells (iPSCs) are differentiated into pneumocyte-like cells.

-

Culture: The differentiated cells are cultured under appropriate conditions to maintain their phenotype.

2. Compound Treatment and Virus Challenge:

-

Compound Addition: this compound is added to the cell cultures.

-

Virus Infection: The cells are subsequently challenged with SARS-CoV-2.

3. Assessment of Viral Replication:

-

Immunofluorescence: After a set incubation period, the cells are fixed and stained for viral antigens (e.g., spike or nucleocapsid protein) and cellular markers.

-

Quantification: The number of infected cells is counted, and the percentage reduction in infected cells in the presence of the compound is calculated compared to untreated controls.

Experimental Workflow for Antiviral Screeningdot

References

- 1. ono-pharma.com [ono-pharma.com]

- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of SARS-CoV-2 Antivirals through Large-scale Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

ONO-5334: A Technical Overview of its Impact on Bone Mineral Density in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins. This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of this compound in enhancing bone mineral density (BMD) in animal models of osteoporosis. The data presented herein, primarily from studies in ovariectomized (OVX) cynomolgus monkeys, demonstrates a significant dose-dependent increase in both trabecular and cortical bone density, leading to improved bone strength. This document outlines the key experimental protocols, presents a comprehensive summary of the quantitative outcomes, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting Cathepsin K for Bone Anabolism

Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts outstripping bone formation by osteoblasts. Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix, during osteoclastic bone resorption.[1] this compound selectively inhibits the activity of cathepsin K, thereby directly impeding the breakdown of bone tissue.[2] Unlike bisphosphonates, which can suppress both bone resorption and formation, this compound has been shown to have a lesser effect on bone formation markers, suggesting a more targeted therapeutic approach that uncouples bone resorption from formation, leading to a net gain in bone mass.[3][4]

Below is a diagram illustrating the signaling pathway leading to cathepsin K-mediated bone resorption and the point of intervention for this compound.

Preclinical Efficacy in Ovariectomized Cynomolgus Monkeys

The ovariectomized (OVX) cynomolgus monkey is a well-established and clinically relevant animal model for postmenopausal osteoporosis. Multiple studies have demonstrated the efficacy of this compound in this model over treatment durations of 8 to 16 months.[4][5][6]

Quantitative Data on Bone Mineral Density

The following tables summarize the dose-dependent effects of this compound on BMD at various skeletal sites in OVX cynomolgus monkeys.

Table 1: Percent Change in Lumbar Spine (L2-L4) BMD in OVX Cynomolgus Monkeys After 16 Months of Treatment

| Treatment Group | Dosage | Mean % Change from Baseline |

| Sham | Vehicle | +2.5% |

| OVX Control | Vehicle | -8.7% |

| This compound | 1.2 mg/kg/day, p.o. | +1.5% |

| This compound | 6 mg/kg/day, p.o. | +10.2% |

| This compound | 30 mg/kg/day, p.o. | +15.8% |

| Alendronate | 0.05 mg/kg/2 weeks, i.v. | +9.9% |

Data compiled from published studies.[4][6]

Table 2: Percent Change in Femoral Neck BMD in OVX Cynomolgus Monkeys After 16 Months of Treatment

| Treatment Group | Dosage | Mean % Change from Baseline |

| Sham | Vehicle | +1.8% |

| OVX Control | Vehicle | -10.5% |

| This compound | 1.2 mg/kg/day, p.o. | -2.1% |

| This compound | 6 mg/kg/day, p.o. | +7.5% |

| This compound | 30 mg/kg/day, p.o. | +12.3% |

| Alendronate | 0.05 mg/kg/2 weeks, i.v. | +8.1% |

Data compiled from published studies.[4][6]

Table 3: Effects of this compound on Cortical and Trabecular BMD in the Distal Radius of OVX Cynomolgus Monkeys After 16 Months (pQCT Analysis)

| Treatment Group | Dosage | Change in Cortical BMD (mg/cm³) | Change in Trabecular BMD (mg/cm³) |

| Sham | Vehicle | +5.2 | +3.1 |

| OVX Control | Vehicle | -15.8 | -25.4 |

| This compound | 6 mg/kg/day, p.o. | +18.7 | +15.9 |

| This compound | 30 mg/kg/day, p.o. | +25.1 | +22.8 |

| Alendronate | 0.05 mg/kg/2 weeks, i.v. | +12.3 | +18.5 |

Data compiled from published studies.[4]

Impact on Bone Turnover Markers

This compound demonstrated a dose-dependent suppression of bone resorption markers, such as urinary C-terminal cross-linking telopeptide of type I collagen (CTX), while having a minimal effect on bone formation markers like serum osteocalcin.[5] At a dose of 30 mg/kg, urinary CTX levels were significantly reduced.[5] This contrasts with alendronate, which suppresses both resorption and formation markers.[6]

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies assessing the impact of this compound in the OVX cynomolgus monkey model.

Animal Model and Study Design

-

Animal Species: Adult female cynomolgus monkeys (Macaca fascicularis).

-

Model Induction: Bilateral ovariectomy was performed to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group served as a control.

-

Treatment Groups: Animals were typically randomized into vehicle-treated sham and OVX control groups, multiple oral dose groups of this compound (e.g., 1.2, 6, and 30 mg/kg/day), and an active comparator group (e.g., intravenous alendronate).[4][6]

-

Duration of Treatment: Studies were conducted for periods of 8 to 16 months.[4][5][6]

The experimental workflow for these preclinical studies is depicted below.

Bone Mineral Density Assessment

-

Dual-Energy X-ray Absorptiometry (DXA): Used for measuring areal BMD (g/cm²) of the lumbar spine, femoral neck, and total hip.[5]

-

Peripheral Quantitative Computed Tomography (pQCT): Employed to assess volumetric BMD (mg/cm³) and to differentiate between cortical and trabecular bone compartments in the distal radius and tibia.[4]

Biochemical Markers of Bone Turnover

-

Bone Resorption Markers: Urinary and serum levels of C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX) were measured using immunoassays.[5]

-

Bone Formation Markers: Serum levels of osteocalcin and bone-specific alkaline phosphatase (BSAP) were quantified.[2]

Bone Strength and Histomorphometry

-

Biomechanical Testing: At the end of the study, bone strength was assessed through mechanical testing (e.g., three-point bending tests) on excised bones to determine parameters like maximum load.[4]

-

Histomorphometry: Undecalcified bone sections were analyzed to evaluate cellular and structural parameters of bone remodeling.

Conclusion

The preclinical data from studies in ovariectomized cynomolgus monkeys strongly support the potential of this compound as a novel treatment for osteoporosis. Its targeted inhibition of cathepsin K leads to a significant and dose-dependent increase in both cortical and trabecular bone mineral density, which translates to improved bone strength. The favorable pharmacological profile of this compound, characterized by a potent anti-resorptive effect with a lesser impact on bone formation, distinguishes it from other anti-osteoporotic agents and highlights its promise as a bone-anabolic therapy. These findings have been foundational for the progression of this compound into clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortical bone mineral density is increased by the cathepsin K inhibitor this compound, which leads to a robust increase in bone strength: results from a 16-month study in ovariectomised cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-5334: A Deep Dive into its Effects on Bone Turnover Markers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ONO-5334 is a potent and selective oral inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. This technical guide provides a comprehensive overview of the effects of this compound on bone turnover markers, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals engaged in the study of osteoporosis and other metabolic bone diseases. This document details the mechanism of action of this compound, presents quantitative data from pivotal studies in clearly structured tables, outlines the experimental protocols employed, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this investigational agent.

Introduction: The Role of Cathepsin K in Bone Resorption and the Rationale for this compound

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The underlying pathology involves an imbalance in bone remodeling, with bone resorption by osteoclasts exceeding bone formation by osteoblasts.

Cathepsin K is the principal protease responsible for the degradation of the organic bone matrix.[1] Secreted by osteoclasts into the acidic resorption lacuna, it uniquely cleaves triple-helical type I collagen, the primary protein component of bone.[2] By inhibiting cathepsin K, this compound directly targets the enzymatic machinery of bone resorption, offering a promising therapeutic strategy to rebalance bone turnover and increase bone mineral density (BMD).[2][3]

Mechanism of Action of this compound

This compound is a non-lysosomotropic, competitive, and reversible inhibitor of cathepsin K. Its mechanism of action is centered on the specific inhibition of cathepsin K's proteolytic activity within the resorption pit. Unlike bisphosphonates, which can induce osteoclast apoptosis, this compound inhibits bone resorption without significantly affecting osteoclast viability. This targeted action leads to a reduction in the degradation of the bone matrix and a subsequent decrease in the levels of circulating bone resorption markers.

Quantitative Effects of this compound on Bone Turnover Markers

The clinical development program for this compound has provided significant data on its effects on various bone turnover markers. The following tables summarize the key quantitative findings from preclinical and clinical studies.

Preclinical Studies in Cynomolgus Monkeys

An eight-month study in ovariectomized (OVX) cynomolgus monkeys demonstrated a dose-dependent suppression of bone turnover markers.[4]

| Bone Turnover Marker | Treatment Group (Oral, 8 months) | Mean Change from Baseline |

| Urinary CTX | This compound (30 mg/kg) | Maintained at near-zero levels |

| Serum Osteocalcin | This compound (30 mg/kg) | Maintained around sham-operated levels |

A separate study in normal female cynomolgus monkeys showed significant reductions in bone resorption markers after single or few daily doses.[5]

| Bone Turnover Marker | Treatment Group (Oral) | Onset of Significant Reduction |

| Serum CTX & NTX | This compound (≥ 3 mg/kg) | Day 1 or 3 |

| Urine CTX & NTX | This compound (30 mg/kg) | Day 1 or 3 |

Clinical Studies in Postmenopausal Women

A study in healthy postmenopausal women evaluated single doses of this compound.[6][7]

| Bone Turnover Marker | This compound Dose (Single Oral) | Maximum Suppression vs. Placebo (at 4 hours post-dose) |

| Serum CTX | 30 mg | -32% |

| 100 mg | -59% | |

| 300 mg | -60% | |

| 600 mg | -66% |

Statistically significant suppression of serum CTX was observed at doses ≥30 mg and for serum NTX at ≥300 mg.[6][7]

A 15-day multiple-dose study in healthy postmenopausal women provided the following data on urinary CTX reduction 24 hours after the last dose.[8]

| Bone Turnover Marker | This compound Dose (Once Daily for 15 days) | Mean Reduction (± SD) |

| Urinary CTX | 100 mg | 44.9% ± 13.6% |

| 300 mg | 84.5% ± 4.4% | |

| 600 mg | 92.5% ± 1.3% |

This study also noted minimal effects on bone formation markers such as bone-specific alkaline phosphatase (B-ALP) and osteocalcin (OC).[8]

The Osteoporosis-prevention with Cathepsin K inhibitor European and North-American (OCEAN) study was a pivotal Phase II trial in postmenopausal women with osteoporosis or osteopenia.[9][10]

| Bone Turnover Marker | Treatment Group (24 months) | Key Findings |

| Serum CTX-I & Urinary NTX | This compound (300 mg once daily) | Significantly suppressed throughout the 24-month period, to a similar extent as alendronate.[9] |

| Serum P1NP & B-ALP | All this compound doses | Initial suppression for ~6 months, then returned to near-baseline levels by 12-24 months.[9] |

Upon treatment cessation, the effects on bone turnover markers were found to be rapidly reversible.[9]

Experimental Protocols

The OCEAN Study: A Representative Clinical Trial Protocol

The OCEAN study was a 24-month, randomized, double-blind, placebo- and active-controlled, parallel-group study.[3][9]

-

Patient Population: The study enrolled postmenopausal women aged 55 to 75 years with osteoporosis (T-score ≤ -2.5 at the lumbar spine or total hip) or osteopenia with a history of fragility fracture.[9][11] Key exclusion criteria included secondary causes of osteoporosis and conditions precluding the assessment of BMD.[11]

-

Treatment Arms:

-

Placebo

-

This compound 50 mg twice daily

-

This compound 100 mg once daily

-

This compound 300 mg once daily

-

Alendronate 70 mg once weekly (active comparator)[3]

-

-

Biochemical Marker Analysis:

-

Sample Collection: Fasting blood and second morning void urine samples were collected at baseline and at specified intervals throughout the study.

-

Assays:

-

Serum C-terminal telopeptide of type I collagen (CTX-I) was measured using the Serum CrossLaps® ELISA.[6]

-